Lipophilicity Advantage Over Shorter-Chain Analogs
The target C₆F₁₃‑containing phenol exhibits a computed XLogP3 of 5.3 [1], whereas the shorter‑chain analog 4‑(perfluoroethoxy)phenol (C₂F₅) has a measured LogP of 3.32 [2]. This represents a ΔLogP of ∼2.0, indicating a roughly 100‑fold greater preference for the organic phase. The data were obtained from PubChem (XLogP3 algorithm) and Chembase (experimental shake‑flask LogP), respectively.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 (computed) |
| Comparator Or Baseline | 4‑(Perfluoroethoxy)phenol (CAS 658‑46‑8); LogP = 3.32 (experimental) |
| Quantified Difference | ΔLogP ≈ 2.0 (∼100‑fold higher lipophilicity) |
| Conditions | Target: PubChem XLogP3; Comparator: Chembase experimental LogP |
Why This Matters
Higher LogP translates directly into stronger adsorption at hydrophobic interfaces and better solubility in fluorinated solvents, making the C₆F₁₃ phenol the preferred choice for applications requiring extreme hydrophobicity or fluorophilic partitioning where C₂F₅ analogs underperform.
- [1] PubChem. (2025). Compound Summary: 4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol (CID 17763141). National Center for Biotechnology Information. View Source
- [2] Chembase. (n.d.). 4-(Pentafluoroethoxy)phenol (CAS 658-46-8): LogP = 3.3152442. Chembase ID 100275. View Source
